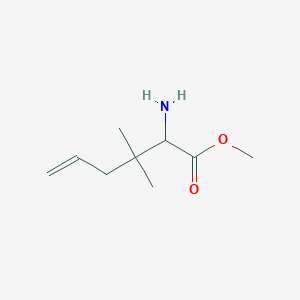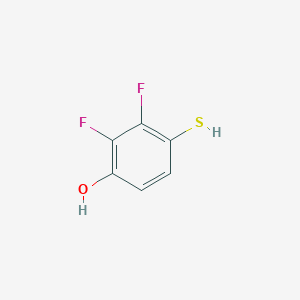
2,3-Difluoro-4-sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-sulfanylphenol is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-sulfanylphenol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a phenol derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3-Difluoro-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a difluorophenol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluorophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2,3-Difluoro-4-sulfanylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 2,3-Difluoro-4-sulfanylphenol involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
2,3-Difluorophenol: Lacks the sulfanyl group, making it less reactive in redox reactions.
4-Sulfanylphenol: Does not contain fluorine atoms, resulting in different hydrogen bonding and electronic properties.
2,3-Difluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a sulfanyl group, leading to different reactivity and applications
Uniqueness
2,3-Difluoro-4-sulfanylphenol is unique due to the combination of fluorine and sulfanyl groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .
属性
分子式 |
C6H4F2OS |
|---|---|
分子量 |
162.16 g/mol |
IUPAC 名称 |
2,3-difluoro-4-sulfanylphenol |
InChI |
InChI=1S/C6H4F2OS/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H |
InChI 键 |
WXQFBCXIVCBHNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1O)F)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


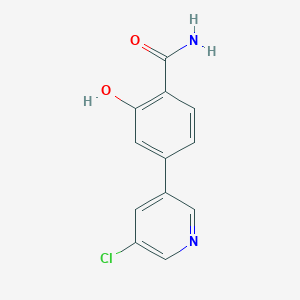
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)

![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)

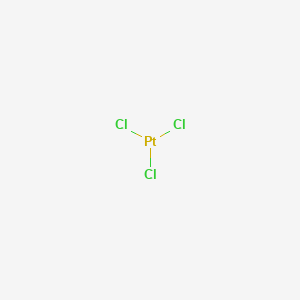
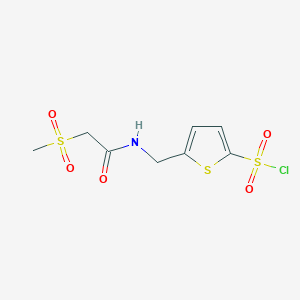
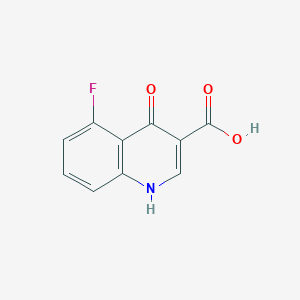


![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)

